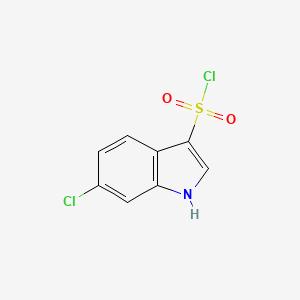![molecular formula C17H15NOS B2819551 1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde CAS No. 338416-19-6](/img/structure/B2819551.png)
1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C17H15NOS . It is related to other compounds such as 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal and 2-{[(4-methylphenyl)methyl]sulfanyl}benzoic acid , which have similar structural elements .
Applications De Recherche Scientifique
Synthesis and Catalysis
The synthesis of complex indole derivatives has significant applications in medicinal chemistry and material science. For example, Gribble, Jiang, and Liu (2002) detailed an efficient synthesis method for 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles, starting from indole-3-carbaldehyde. This process involves protecting the indole as the N-phenylsulfonyl derivative, followed by several steps leading to furoindoles, which are useful in various chemical synthesis applications (Gribble, Jiang, & Liu, 2002).
Green Chemistry
Madan (2020) reported on the green synthesis of knoevenagel condensed products of indole-3-carbaldehydes using ZnO nanoparticles, highlighting the environmental and economic benefits of this method. This approach is particularly relevant for the sustainable synthesis of indole derivatives, showcasing the potential of 1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde in eco-friendly chemical processes (Madan, 2020).
Gold-Catalyzed Cycloisomerizations
Kothandaraman et al. (2011) explored gold(I)-catalyzed cycloisomerizations to prepare 1H-indole-2-carbaldehydes, demonstrating the versatility of indole derivatives in synthetic organic chemistry. This method provides an efficient route to various indole structures, which are valuable in the development of pharmaceuticals and other organic compounds (Kothandaraman, Mothe, Toh, & Chan, 2011).
Oxidation Studies
Ghanem et al. (1996) investigated the oxidation of 2,3-dimethylindole by peroxophosphates, leading to 3-methylindole-2-carbaldehyde. This study contributes to the understanding of the oxidative behavior of indole derivatives and their potential transformations in chemical syntheses (Ghanem, Carmona, Muñoz, Guardado, & Balón, 1996).
Palladacycles Synthesis
Singh, Saleem, Pal, and Singh (2017) described the synthesis of palladacycles with an indole core, showcasing the application of indole derivatives in the creation of catalysts. These complexes exhibit efficient catalytic activity for Suzuki–Miyaura coupling and allylation of aldehydes, highlighting the utility of indole-based compounds in catalysis (Singh, Saleem, Pal, & Singh, 2017).
Propriétés
IUPAC Name |
1-methyl-2-(4-methylphenyl)sulfanylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NOS/c1-12-7-9-13(10-8-12)20-17-15(11-19)14-5-3-4-6-16(14)18(17)2/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUADNFSMJTTMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3N2C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

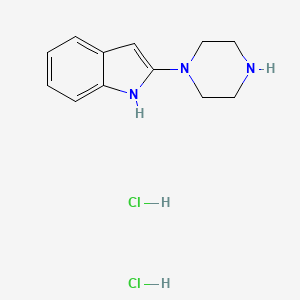
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2819469.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2819470.png)
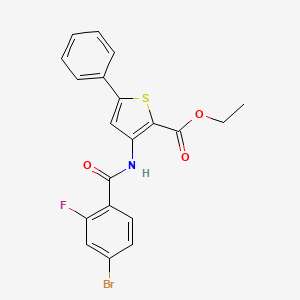
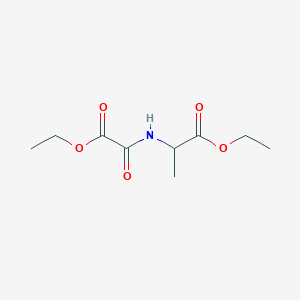
![N-(6-nitrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2819475.png)
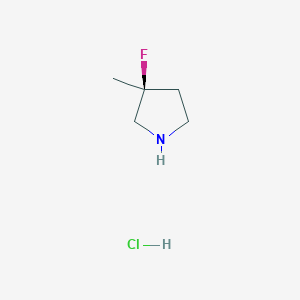
![1-[(4-methylphenyl)methyl]-2-(methylsulfanyl)-1H-1,3-benzodiazole](/img/structure/B2819477.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2819478.png)

![4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2819483.png)
